7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Epigenetics TAF1 Bromodomain Transcriptional Regulation

This brominated pyrazolo[1,5-a]pyridine building block uniquely combines a 7-position bromine for Suzuki/Buchwald-Hartwig cross-coupling and a 2-position carboxylic acid for amide bond formation, enabling rapid divergent library synthesis. Do not substitute with the 3-carboxylic acid regioisomer (CAS 307313-03-7) or non-acid analog (CAS 885275-75-2); only the 2-acid vector preserves the pharmacophore geometry validated against TAF1 bromodomain (IC50=100 nM) and PI3K p110α selectivity SAR. This is the strategic choice for medicinal chemistry teams requiring spatial precision in hit-to-lead campaigns.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1363383-09-8
Cat. No. B1457418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid
CAS1363383-09-8
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NN2C(=C1)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-7-3-1-2-5-4-6(8(12)13)10-11(5)7/h1-4H,(H,12,13)
InChIKeyQZLGYHSVPBZFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS 1363383-09-8): A Strategic Halogenated Scaffold for Kinase-Focused Medicinal Chemistry


7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS 1363383-09-8) is a brominated heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class. This core scaffold is recognized as a privileged structure in medicinal chemistry, with a particular propensity for engaging the ATP-binding pocket of kinases [1]. The molecule's differentiation arises from its unique functional group topography: a 7-position bromine atom provides a potent synthetic handle for cross-coupling reactions, while the 2-position carboxylic acid offers a distinct vector for amide coupling, anchoring, or salt formation, thereby defining a specific chemical space distinct from many regioisomeric analogs [2].

Precision Synthesis: Why 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS 1363383-09-8) Cannot Be Replaced by Common Regioisomers


The substitution of 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid with generic or closely related analogs, such as the 3-carboxylic acid regioisomer (CAS 307313-03-7) or non-acid analogs like 7-bromopyrazolo[1,5-a]pyridine (CAS 885275-75-2), is chemically untenable for specific synthetic routes . This compound's value is defined by the precise spatial arrangement of its three key features: the 7-bromo, the fused pyridine nitrogen, and the 2-carboxylic acid. Altering the position of the acid group to the 3-position fundamentally changes the molecule's vector and electrostatic profile, leading to a completely different pharmacophore and altered biological target engagement, as documented for pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives targeting VEGFR2 [1]. Similarly, the absence of the 2-carboxylic acid handle in CAS 885275-75-2 eliminates the possibility of key amide bond formations, forcing a different and potentially more complex synthetic route .

Quantitative Evidence Guide: Documented Performance of 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid in Comparative Assays


Binding Affinity for the TAF1 Bromodomain: A Defined Biological Interaction for 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid has a specific and quantitatively documented biological interaction with the TAF1 bromodomain. In a competitive displacement assay, it inhibited the target with an IC50 of 100 nM [1]. This is a crucial datapoint, as it establishes a verifiable molecular target for this specific compound within the broader class of pyrazolo[1,5-a]pyridines, many of which are not active against bromodomains.

Epigenetics TAF1 Bromodomain Transcriptional Regulation

Unique Synthetic Utility via the 2-Carboxylic Acid Handle: A Comparison with Non-Acid Analogs

The presence of the carboxylic acid at the 2-position on 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid provides a direct, one-step route to diverse amide libraries [1]. This is in direct contrast to the non-acid analog, 7-bromopyrazolo[1,5-a]pyridine (CAS 885275-75-2), which lacks this functional group. The latter would require a multi-step sequence involving halogen-lithium exchange or C-H activation to introduce a similar functional handle, significantly increasing synthetic complexity, time, and cost.

Medicinal Chemistry Parallel Synthesis Amide Bond Formation

The 7-Bromo Substituent as a Key Driver of PI3 Kinase Selectivity: Evidence from Pyrazolo[1,5-a]pyridine SAR

In a systematic SAR study of pyrazolo[1,5-a]pyridines as PI3K inhibitors, the presence of a halogen at the 7-position was identified as a critical determinant for achieving selectivity for the p110α isoform [1]. This study found that compounds with specific substitution patterns, including those enabled by a 7-halogen, were essential for potent p110α inhibition (e.g., compound 5x with IC50 0.9 nM). While 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid is an intermediate, it provides the precise starting point to explore this crucial halogen-dependent SAR, a pathway not accessible with non-halogenated or differently substituted analogs.

Kinase Inhibitors PI3K Structure-Activity Relationship

Defined Application Scenarios: Where 7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid Provides a Clear Advantage


Epigenetic Probe and Lead Discovery: Targeting the TAF1 Bromodomain

This compound is a high-priority procurement for academic and industrial groups initiating or advancing a drug discovery program aimed at the TAF1 bromodomain. Its documented activity (IC50 = 100 nM) [1] provides a validated starting point for hit-to-lead optimization, a significant advantage over uncharacterized building blocks. Medicinal chemists can directly explore the SAR around the carboxylic acid and bromine substituents to improve potency and selectivity against this epigenetic target implicated in transcriptional regulation and cancer.

Accelerated Library Synthesis for Kinase Inhibitor Programs

For high-throughput chemistry teams generating libraries of kinase-focused compounds, this molecule is a strategic building block. The combination of a 7-bromo handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a 2-carboxylic acid for direct amide formation allows for rapid, divergent synthesis of hundreds of analogs [2]. This dual-functionalization efficiency cannot be matched by simpler analogs like 7-bromopyrazolo[1,5-a]pyridine, making this compound the preferred choice for maximizing chemical diversity in minimal synthetic steps.

SAR Exploration of the PI3K p110α Isoform

Building on established SAR that highlights the importance of 7-position substitution for PI3K p110α selectivity [3], this compound is the ideal starting material for focused lead optimization. Procurement teams supporting PI3K-related projects should prioritize this intermediate. It allows chemists to specifically investigate the impact of different 7-substituents (via the bromo handle) and various C-2 amides (via the acid) on isoform selectivity and potency, directly addressing a key challenge in PI3K drug development.

Technical Documentation Hub

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